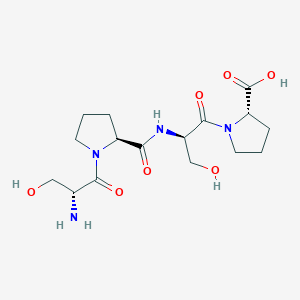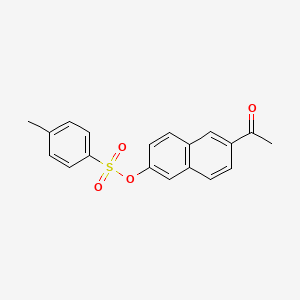
6-Acetylnaphthalen-2-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetylnaphthalen-2-yl 4-methylbenzene-1-sulfonate is an organic compound that features both naphthalene and benzene rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylnaphthalen-2-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 1-(6-hydroxy-2-naphthyl)-1-ethanone with p-toluenesulfonyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound is confirmed using single crystal X-ray diffraction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Acetylnaphthalen-2-yl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for electrophilic aromatic substitution, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as hydroxide ions for nucleophilic substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution with bromine would yield brominated derivatives of the compound .
Scientific Research Applications
6-Acetylnaphthalen-2-yl 4-methylbenzene-1-sulfonate has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific optical and electronic properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which 6-Acetylnaphthalen-2-yl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets through its aromatic rings and functional groups. These interactions can influence various biochemical pathways, depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Acetylnaphthalen-6-yl 4-methylbenzosulfonate: This compound is structurally similar and shares some chemical properties.
4-Methylbenzenesulfonate Derivatives: Other derivatives of 4-methylbenzenesulfonate exhibit similar reactivity and applications.
Properties
CAS No. |
877455-47-5 |
|---|---|
Molecular Formula |
C19H16O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(6-acetylnaphthalen-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H16O4S/c1-13-3-9-19(10-4-13)24(21,22)23-18-8-7-16-11-15(14(2)20)5-6-17(16)12-18/h3-12H,1-2H3 |
InChI Key |
YRKBPYVLUDPQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)
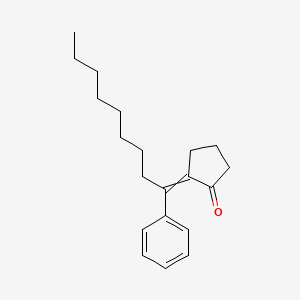
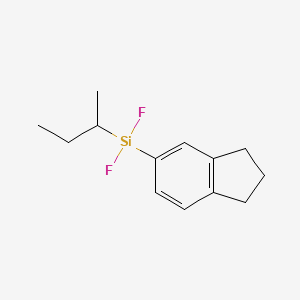
![N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12602276.png)
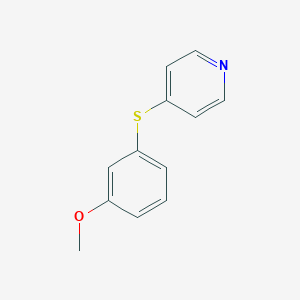
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)

![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
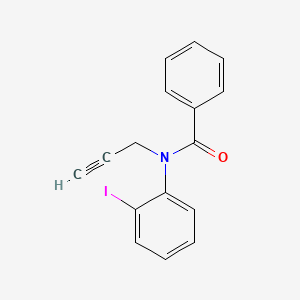
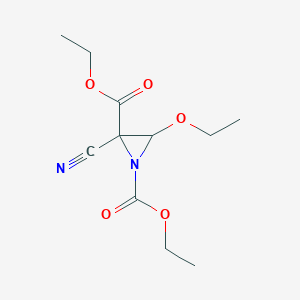
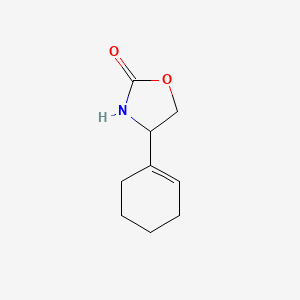
![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)
![Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate](/img/structure/B12602353.png)
